N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring, making it an interesting subject for research in chemistry and related disciplines.
Properties
Molecular Formula |
C22H20ClFN2O4S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-14-5-6-16(10-19(14)24)21-11-20(25-30-21)22(27)26(18-7-8-31(28,29)13-18)12-15-3-2-4-17(23)9-15/h2-6,9-11,18H,7-8,12-13H2,1H3 |
InChI Key |
QEBLWWCYOBYPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiolan ring and the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by water radical cations under ambient conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents specific to the desired transformation. The conditions often involve ambient temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions could result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to understand its interactions with various biomolecules.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: A purine alkaloid with a different structure but similar complexity.
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a chlorophenyl group, a thiolan ring, and an oxazole ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
